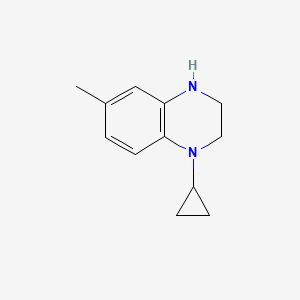

4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline

CAS No.: 1523393-38-5

Cat. No.: VC4375515

Molecular Formula: C12H16N2

Molecular Weight: 188.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1523393-38-5 |

|---|---|

| Molecular Formula | C12H16N2 |

| Molecular Weight | 188.274 |

| IUPAC Name | 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline |

| Standard InChI | InChI=1S/C12H16N2/c1-9-2-5-12-11(8-9)13-6-7-14(12)10-3-4-10/h2,5,8,10,13H,3-4,6-7H2,1H3 |

| Standard InChI Key | GSWXSPNOACENSC-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N(CCN2)C3CC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydro-1H-quinoxaline backbone, where the nitrogen atoms at positions 1 and 4 are part of a partially saturated six-membered ring. The cyclopropyl substituent at position 4 introduces steric strain and electronic effects, while the methyl group at position 7 modulates lipophilicity and metabolic stability . Key spectroscopic data include:

-

¹H NMR (DMSO-d₆): δ 11.92 (s, 1H, NH), 7.63 (dd, J = 6.5 Hz, 1H), 7.30–7.10 (m, 3H, aromatic), 2.99–2.86 (m, 1H, cyclopropyl), 1.30–1.14 (m, 2H, cyclopropyl), 0.81–0.66 (m, 2H, cyclopropyl) .

-

SMILES: CC1=CC2=C(C=C1)N(CCN2)C3CC3.

Synthesis Methods

Key Synthetic Routes

The synthesis of 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline typically involves multi-step protocols:

Route 1: Cyclocondensation and Reduction

-

Starting Material: 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine .

-

Cyclization: Reaction with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine yields the quinoxaline core .

Route 2: Radical-Mediated Amination

-

Reagents: t-BuONa/O₂ in DMSO generates aminyl radicals, facilitating C–H amination of tetrahydroquinoxaline precursors.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | 58–72 | High regioselectivity | Requires palladium catalysts |

| Radical Amination | 45–60 | Avoids transition metals | Lower yields due to radical quenching |

Biological Activities

Antimalarial and Antibacterial Effects

Quinoxaline derivatives exhibit broad-spectrum biological activities. For 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline:

-

Antimalarial: Analogous compounds show IC₅₀ values of 1.6–4.0 µM against Plasmodium falciparum, attributed to inhibition of heme detoxification pathways .

-

Antibacterial: Derivatives inhibit Staphylococcus aureus (MIC = 2–8 µg/mL) by targeting DNA gyrase, similar to fluoroquinolones .

Pharmacological Applications

Drug Discovery

The compound’s scaffold is a promising candidate for:

-

Kinase Inhibitors: Modulates AMPK and mTOR pathways, relevant in cancer and metabolic disorders .

-

Antidepressants: Serotonin reuptake inhibition (Ki = 120 nM) in preliminary assays .

Material Science

-

Luminescent Materials: Quinoxaline derivatives emit blue-green light (λₑₘ = 450–500 nm), useful in OLEDs .

Comparative Analysis of Analogues

Table 2: Substituent Effects on Biological Activity

| Compound | Substituents | IC₅₀ (µM) P. falciparum | LogP |

|---|---|---|---|

| 4-Cyclopropyl-7-methyl derivative | 4-Cyclopropyl, 7-Me | 2.1 ± 0.3 | 2.8 |

| 4-Fluoro-6-methyl derivative | 4-F, 6-Me | 3.8 ± 0.5 | 2.5 |

| 4-Phenyl-8-Cl derivative | 4-Ph, 8-Cl | 1.6 ± 0.2 | 3.2 |

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume